molecular formula C8H15BF3KN2 B1426443 Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-51-3

Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate

Cat. No. B1426443
M. Wt: 246.13 g/mol
InChI Key: RUBVPGQUMRUXSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a procedure has been developed and optimized for the synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones (as dihydrochlorides) by an unusual version of the Morita–Baylis–Hillman reaction . Another example is the synthesis of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone—LQFM182 at a yield of 70% .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Piperazine and its derivatives, including those modified with alkyl groups, play a crucial role in the synthesis of heterocyclic compounds. For example, the synthesis of thieno[2,3-b][1,5]benzoxazepine derivatives from bromo-thiophenes demonstrates the utility of piperazine rings in constructing complex heterocyclic systems with potential biological activity (Kohara et al., 2002). This process involves the transformation of halogenated precursors into more complex molecules, highlighting the synthetic versatility of piperazine-containing compounds.

Development of Imaging Agents

The synthesis of potassium 4-(cyclohexylpiperazin-1-yl)-dithioformate and its subsequent use in preparing (99m)Tc-nitrido asymmetrical heterocomplexes for myocardial imaging showcases the potential of piperazine derivatives in the development of diagnostic tools (Lu et al., 2007). This work illustrates how modifications to the piperazine ring can lead to compounds with specific biological and chemical properties, suitable for medical imaging applications.

Facilitating 1,3-Dipolar Cycloadditions

Functionalized organotrifluoroborates, prepared through reactions involving azides and halogen compounds, demonstrate the reactivity of trifluoroborate groups in facilitating 1,3-dipolar cycloadditions (Molander & Ham, 2006). These reactions are crucial for constructing organo-[1,2,3]-triazolyl derivatives, showcasing the potential for compounds similar to potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate to participate in or catalyze significant synthetic transformations.

Synthesis of Ionic Liquids

Research on potassium perfluoroalkyltricyanoborates and mono(perfluoroalkyl)cyanofluoroborates as precursors for low-viscosity ionic liquids demonstrates the utility of trifluoroborate anions in creating materials with significant industrial and electrochemical applications (Landmann et al., 2018). These findings suggest that modifications to trifluoroborate groups, such as those seen in the target compound, could lead to new materials with tailored physical properties.

properties

IUPAC Name

potassium;trifluoro-[3-(4-methylpiperazin-1-yl)prop-1-en-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BF3N2.K/c1-8(9(10,11)12)7-14-5-3-13(2)4-6-14;/h1,3-7H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBVPGQUMRUXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN1CCN(CC1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(4-methylpiperazin-1-YL)prop-1-EN-2-yltrifluoroborate

CAS RN

1357559-51-3
Record name Borate(1-), trifluoro[1-[(4-methyl-1-piperazinyl)methyl]ethenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357559-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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